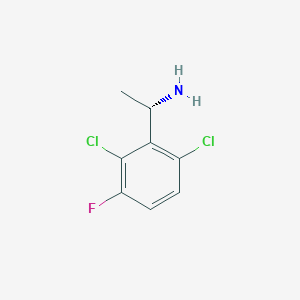

(1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine: is a chiral amine compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichloro-3-fluorobenzene.

Reaction with Amine: The key step involves the reaction of 2,6-dichloro-3-fluorobenzene with an appropriate amine under controlled conditions to introduce the ethan-1-amine group.

Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to obtain the desired (1S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine, also known as a substituted phenethylamine, is a compound with an amine functional group attached to a phenyl ring that bears two halogen substituents (dichloro and fluoro). This arrangement gives it unique chemical properties and potential biological activities. The presence of halogen atoms typically enhances the lipophilicity and bioactivity of organic compounds, making them suitable candidates for various applications in medicinal chemistry.

Potential Applications:

this compound and its derivatives have potential applications in medicinal chemistry due to their structure and properties. The compound can undergo various reactions, influenced by its functional groups and halogen substituents, which alter electron density and steric effects. Several synthesis methods have been developed for this compound, allowing for the introduction of various substituents on the phenyl ring, potentially leading to derivatives with enhanced biological activity.

Structural Similarity and Uniqueness:

Several compounds share structural similarities with this compound.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-amino-5-chlorobenzonitrile | Contains an amino group and a nitrile | Potential anti-cancer properties |

| 4-(2-aminoethyl)phenol | Aminoethyl side chain on a phenolic ring | Known for antioxidant properties |

| 3-fluoro-N-methylamphetamine | Fluorinated amphetamine derivative | Stimulant effects; commonly studied in neuropharmacology |

| 4-chloro-N,N-diethylphenethylamine | Diethyl substitution on phenethylamine | Exhibits psychoactive properties |

Mechanism of Action

The mechanism of action of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

(1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine: can be compared with other similar compounds to highlight its uniqueness:

(1S)-1-(2,6-dichlorophenyl)ethan-1-amine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

(1S)-1-(3-fluorophenyl)ethan-1-amine: Lacks the chlorine atoms, resulting in different chemical properties.

(1S)-1-(2,6-difluorophenyl)ethan-1-amine: Contains two fluorine atoms instead of chlorine, leading to variations in its interactions and applications.

Biological Activity

(1S)-1-(2,6-dichloro-3-fluorophenyl)ethan-1-amine, a substituted phenethylamine, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's synthesis, biological interactions, and its implications in therapeutic contexts.

Chemical Structure and Properties

The compound features an amine functional group attached to a phenyl ring that is substituted with two chlorine atoms and one fluorine atom. The presence of these halogens enhances its lipophilicity, which is crucial for biological activity as it affects the compound's ability to permeate cell membranes and interact with various biological targets.

Synthesis Methods

Multiple synthetic routes have been developed for this compound, typically involving multi-step reactions that allow for the introduction of various substituents on the phenyl ring. These synthetic pathways are essential for exploring derivatives with potentially enhanced biological activities.

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity to several neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This binding profile suggests potential applications in treating neurological disorders.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Studies indicate that the dichloro substitutions enhance its reactivity and interaction with microbial targets. For instance, compounds with similar dichloro substitutions have demonstrated increased potency against multidrug-resistant strains of bacteria .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 16 | E. faecium |

| Daptomycin | 1 | S. aureus |

| Vancomycin | 2 | S. aureus |

The above table illustrates the minimum inhibitory concentration (MIC) values for this compound compared to established antibiotics, highlighting its potential as an antimicrobial agent.

Neuropharmacological Studies

In a study investigating the neuropharmacological effects of this compound, researchers observed significant alterations in behavior in rodent models when administered at specific doses. These findings suggest that the compound may influence neurotransmitter systems involved in mood regulation and cognitive function.

Cancer Research

Recent investigations into the anticancer properties of this compound have shown it can reduce cell viability in various cancer cell lines. For example, it exhibited a significant decrease in viability of Caco-2 cells (39.8%) compared to untreated controls . This suggests its potential role as an anticancer agent, warranting further exploration into its mechanisms of action.

Table 2: Anticancer Activity Assessment

| Cell Line | Viability (%) | Treatment |

|---|---|---|

| Caco-2 | 39.8 | This compound |

| A549 | 56.9 | Control |

Properties

Molecular Formula |

C8H8Cl2FN |

|---|---|

Molecular Weight |

208.06 g/mol |

IUPAC Name |

(1S)-1-(2,6-dichloro-3-fluorophenyl)ethanamine |

InChI |

InChI=1S/C8H8Cl2FN/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4H,12H2,1H3/t4-/m0/s1 |

InChI Key |

CACPRGLQLUXAOA-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)N |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.